molecular formula C23H22N4 B2993326 2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890625-14-6

2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

カタログ番号: B2993326
CAS番号: 890625-14-6
分子量: 354.457
InChIキー: ZDWWLNBGOIKDGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system with a pyrazole ring fused to a pyrimidine ring . This core is substituted with a methyl group, two phenyl groups, and a pyrrolidin-1-yl group .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions . For example, pyrrolidine derivatives can be synthesized via cyclocondensations of dicarboxylic acids with properly substituted piperazines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with a methyl group, two phenyl groups, and a pyrrolidin-1-yl group attached to it . The pyrrolidine ring is a five-membered ring with one nitrogen atom .

科学的研究の応用

Macromolecular Adduct Formation and Metabolism Studies

Research involving compounds like heterocyclic amines (HCAs), which share structural similarities to the compound , focuses on understanding how these substances form adducts with DNA and proteins, contributing to carcinogenesis. For example, studies on HCAs like 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) have used accelerator mass spectrometry (AMS) to measure protein and DNA adduct levels in humans and rodents. These studies suggest that humans may bioactivate HCAs more efficiently than rodents, highlighting the importance of understanding the metabolism and adduct formation of such compounds for assessing cancer risk (Turteltaub et al., 1999).

Exposure and Risk Assessment

Another area of application involves assessing the exposure to carcinogenic compounds and their risk to human health. Studies measuring the presence of HCAs in human urine suggest continuous exposure through diet, emphasizing the need for dietary intervention and risk assessment strategies to mitigate cancer risk associated with these compounds (Ushiyama et al., 1991).

Pharmacokinetics and Drug Development

The pharmacokinetics, metabolism, and excretion of pharmaceuticals are also critical research areas. For instance, the study of INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, in humans provides insights into the absorption, metabolism, and elimination pathways of novel therapeutic agents. Such studies are essential for drug development and for understanding how structural modifications of compounds can influence their pharmacological profile (Shilling et al., 2010).

作用機序

Target of Action

Similar compounds have been known to target enzymes like cdk2 , which play a crucial role in cell cycle regulation.

Mode of Action

Compounds with similar structures have been shown to inhibit enzymes like cdk2 , which could lead to the arrest of the cell cycle and potentially induce apoptosis in cancer cells.

Biochemical Pathways

Inhibition of enzymes like cdk2 can affect the cell cycle regulation pathway , leading to downstream effects such as cell cycle arrest and apoptosis.

Pharmacokinetics

Compounds with similar structures, such as pyrrolidine derivatives, have been shown to have good bioavailability due to their efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .

Result of Action

Similar compounds have shown cytotoxic activities against various cell lines , suggesting that this compound may also have potential anticancer effects.

特性

IUPAC Name

2-methyl-3,5-diphenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4/c1-17-22(19-12-6-3-7-13-19)23-24-20(18-10-4-2-5-11-18)16-21(27(23)25-17)26-14-8-9-15-26/h2-7,10-13,16H,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWWLNBGOIKDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。